N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide
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Overview
Description
N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide: is an organic compound known for its unique chemical structure and properties It features a benzamide group attached to a phenyl ring substituted with two tert-butyl groups and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide typically involves the reaction of 3,5-di-tert-butyl-2,6-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide is used as a ligand in coordination chemistry to form metal complexes with unique properties .
Biology: The compound has shown potential as an antioxidant due to its ability to scavenge free radicals. It is also studied for its antimicrobial properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress and microbial infections .
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and as an additive in lubricants to enhance their performance .
Mechanism of Action
The mechanism of action of N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can inhibit microbial growth by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
3,5-di-tert-butylcatechol: Known for its antioxidant properties.
3,5-di-tert-butyl-2-hydroxybenzaldehyde: Used in the synthesis of metal complexes.
2-(3,5-di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Employed as a UV stabilizer in polymers
Uniqueness: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide stands out due to its dual functionality as both an antioxidant and an antimicrobial agent. Its unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Properties
Molecular Formula |
C21H27NO3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3,5-ditert-butyl-2,6-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C21H27NO3/c1-20(2,3)14-12-15(21(4,5)6)18(24)16(17(14)23)22-19(25)13-10-8-7-9-11-13/h7-12,23-24H,1-6H3,(H,22,25) |
InChI Key |
OOQFIQCHTIZCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)NC(=O)C2=CC=CC=C2)O)C(C)(C)C |
Origin of Product |
United States |
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